molecular formula C18H26N4O3S2 B2637153 N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 2034553-61-0

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No. B2637153
M. Wt: 410.55
InChI Key: RYXIDPWMXMUBPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H26N4O3S2 and its molecular weight is 410.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

  • The compound has been involved in studies exploring the synthesis of novel heterocyclic compounds. For example, research on the synthesis of novel isoxazolines and isoxazoles through [3+2] cycloaddition showcases the compound's relevance in creating structurally diverse molecules with potential biological activities. This synthesis process involves intramolecular cyclization and condensation reactions, highlighting the compound's utility in heterocyclic chemistry (Rahmouni et al., 2014).

Molecular Structure and Analysis

  • Investigations into the molecular structure and analysis of related compounds have provided insights into their potential applications. Studies involving crystal structure determination and Hirshfeld surface analysis of thiophenyl pyrazoles and isoxazoles underline the importance of these compounds in understanding molecular interactions and designing molecules with desired properties (Prabhuswamy et al., 2016).

Biological Activities and Therapeutic Potential

  • Research on the synthesis and antimicrobial activity of thiophenyl pyrazoles and isoxazoles by adopting 1,3-dipolar cycloaddition methodology indicates the compound's potential in developing new antimicrobial agents. These compounds have shown promising antibacterial and antifungal activities, suggesting their therapeutic potential (Sowmya et al., 2018).

Enzyme Inhibition and Drug Discovery

  • The compound and its derivatives have been evaluated for enzyme inhibitory activities, such as inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), indicating its utility in drug discovery and the potential for treating diseases related to enzyme dysfunction (Cetin et al., 2021).

Anticancer Evaluation

  • The compound's derivatives have been part of anticancer evaluations, demonstrating how modifications of the core structure can impact their biological activity and efficacy against various cancer cell lines. This research contributes to the development of new anticancer agents (Turov, 2020).

properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3S2/c1-13-17(16-5-4-12-26-16)14(2)22(20-13)11-8-19-18(23)15-6-9-21(10-7-15)27(3,24)25/h4-5,12,15H,6-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXIDPWMXMUBPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2CCN(CC2)S(=O)(=O)C)C)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

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